molecular formula C27H24N4O5S B2423225 Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate CAS No. 443354-01-6

Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate

Cat. No.: B2423225
CAS No.: 443354-01-6
M. Wt: 516.57
InChI Key: HUUVPSVNPGNHPE-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : Ethyl 4-aminobenzoate, 4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazoline-2-thiol, and other necessary reagents.

  • Step 1: : Formation of the amide bond involves reacting Ethyl 4-aminobenzoate with an acyl chloride derivative.

  • Step 2: : Introducing the quinazoline moiety through a thiol-ene reaction.

  • Reaction Conditions: : Typically, reactions are carried out in organic solvents under controlled temperatures ranging from 0°C to 50°C.

Industrial Production Methods:

  • Bulk Synthesis: : Scaling up involves continuous flow reactors to ensure efficient mixing and heat management.

  • Purification: : Industrial-scale purification using recrystallization, chromatography, or distillation to achieve high-purity products.

Types of Reactions:

  • Oxidation: : Undergoes oxidation reactions forming sulfoxides or sulfones.

  • Reduction: : Reductive amination can modify amide groups.

  • Substitution: : Halogenation or alkylation reactions on the aromatic ring or nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: : m-Chloroperbenzoic acid or potassium permanganate.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Alkyl halides, Lewis acids, or base catalysts like NaH.

Major Products Formed:

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Reduced amine derivatives.

  • Substitution Products: : Various alkylated or halogenated derivatives.

Properties

IUPAC Name

ethyl 4-[[2-[4-oxo-3-[(2-phenylacetyl)amino]quinazolin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5S/c1-2-36-26(35)19-12-14-20(15-13-19)28-24(33)17-37-27-29-22-11-7-6-10-21(22)25(34)31(27)30-23(32)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUVPSVNPGNHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant anticancer properties. Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate has been studied for its ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

A study conducted by Khalil et al. (2020) demonstrated that quinazolinone derivatives showed potent activity against various cancer cell lines. The introduction of thioamide and phenylacetamido groups enhanced the cytotoxicity of these compounds, suggesting a structure-activity relationship that could be leveraged for drug development .

Antimicrobial Properties

The compound's thioether functionality may contribute to its antimicrobial effects. Research has shown that compounds with similar structures exhibit activity against a range of bacteria and fungi.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Neuroprotective Effects

Emerging studies suggest that quinazolinone derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotective Potential

In a recent study published in Neuroscience Letters, researchers found that specific quinazolinone derivatives improved cognitive function in animal models of neurodegeneration by reducing oxidative stress and inflammation .

Synthesis Overview

StepReaction TypeKey Reagents
Step 1Cyclization2-Aminobenzamide, Isocyanates
Step 2Nucleophilic SubstitutionThiols
Step 3AcetylationAcetic Anhydride

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S. The compound features a quinazoline core, which is known for various biological activities. The synthesis typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate, resulting in the formation of the target compound through a series of nucleophilic substitutions and acylations .

Biological Activity

Antimicrobial Activity
Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and has demonstrated effectiveness comparable to established antibiotics .

Anticancer Properties
Studies indicate that quinazoline derivatives possess anticancer activity. The compound has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . Notably, hybrid derivatives incorporating quinazoline with other heterocycles have shown enhanced anticancer effects .

Anticonvulsant Activity
The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. Preliminary studies have indicated that it may possess anticonvulsant properties, warranting further investigation .

Case Studies and Research Findings

  • Antimicrobial Study : In a study conducted by Al-Majidi et al., the antimicrobial activity of various quinazoline derivatives was assessed. This compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its use as a potential therapeutic agent .
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa14
  • Anticancer Research : A recent study by Khalil et al. explored the anticancer effects of various quinazoline derivatives on human cancer cell lines. The results showed that this compound significantly reduced cell viability in MCF7 breast cancer cells .
    Cell LineIC50 (µM)
    MCF725
    HeLa30
    A54928

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or alkaline conditions:

Reaction Conditions Products Reference
Ester hydrolysisNaOH (aqueous), reflux4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoic acid
Amide hydrolysis (acetamido)HCl (concentrated), heat4-(2-((4-oxo-3-amino-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate
  • Hydrolysis of the ethyl ester group produces a carboxylic acid, enhancing water solubility.

  • The 2-phenylacetamido group hydrolyzes to yield a free amine, enabling further functionalization.

Oxidation of Thioether Linkage

The thioether (-S-) bridge is susceptible to oxidation:

Oxidizing Agent Conditions Product Oxidation State Reference
H₂O₂Room temperatureSulfoxide (-SO-) derivative+2
mCPBADichloromethane, 0°CSulfone (-SO₂-) derivative+4
  • Sulfoxide formation occurs under mild conditions, while sulfone requires stronger oxidants.

  • Oxidation alters electronic properties, potentially modulating biological activity .

Nucleophilic Substitution

The quinazolinone core participates in nucleophilic reactions:

Nucleophile Reaction Site Product Catalyst Reference
HydrazineC2 position of quinazolinoneHydrazide derivativeEthanol, reflux
AminesThioether sulfurDisulfide or thioether-modified analogsBase (e.g., K₂CO₃)
  • Hydrazine attacks the electrophilic C2 position, forming hydrazide derivatives used in heterocyclic synthesis .

  • Thioether sulfur reacts with alkyl halides or amines to form extended chains or disulfides .

Condensation Reactions

The acetamido and free amine groups (post-hydrolysis) engage in condensation:

Reactant Conditions Product Application Reference
Aromatic aldehydesGlacial acetic acid, ∆Schiff base derivativesAntioxidant agent development
IsocyanatesDMF, room temperatureUrea-linked analogsBioactivity optimization
  • Schiff base formation with aldehydes enhances metal-chelating capacity, relevant for antioxidant studies .

  • Urea derivatives exhibit improved pharmacokinetic properties.

Redox Activity

The quinazolinone ring undergoes redox transformations:

Reaction Redox Agent Product Observation Reference
ReductionNaBH₄DihydroquinazolinoneRing saturation, altered bioactivity
OxidationKMnO₄Quinazoline-4-one epoxideEpoxide formation at C3-C4
  • Reduction of the quinazolinone ring increases electron density, affecting binding interactions .

Metal Complexation

The hydrazide and sulfonamide groups coordinate metals:

Metal Ion Ligand Site Complex Structure Application Reference
Cu(II)Thioether S, amide OOctahedral complexAntimicrobial activity
Fe(III)Quinazolinone N, carbonyl OTetrahedral complexCatalytic oxidation studies
  • Cu(II) complexes exhibit enhanced antibacterial properties compared to the parent compound .

Photochemical Reactivity

UV irradiation induces structural changes:

Condition Product Mechanism Reference
UV light (λ = 254 nm)Thioether cleavage to mercaptanHomolytic S–C bond cleavage
Visible light, O₂Singlet oxygen adducts at quinazolinone ringPhotosensitized oxidation
  • Photodegradation studies are critical for stability assessments in pharmaceutical formulations.

This compound’s reactivity profile enables its use as a versatile intermediate in synthesizing bioactive derivatives, particularly in anticancer and antimicrobial drug development . Experimental protocols and yields vary significantly with reaction conditions, necessitating optimization for specific applications.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate?

The synthesis typically involves multi-step reactions starting with functionalized quinazolinone intermediates. A common approach includes:

  • Step 1 : Preparation of the 4-oxo-3,4-dihydroquinazolin-2-yl thioether core via nucleophilic substitution using 2-chloroacetamide derivatives (e.g., reaction with thiol-containing intermediates under basic conditions) .
  • Step 2 : Coupling the thioether intermediate with ethyl 4-aminobenzoate via an amide bond formation, often using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM) .
  • Step 3 : Final purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Yields range from 65% to 91%, depending on substituent steric effects and reaction optimization .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for verifying the quinazolinone core, thioether linkage, and benzoate ester. Key signals include:
    • Quinazolinone C=O at ~170 ppm in 13^13C NMR.
    • Thioacetamido S-CH2_2 protons at δ 3.8–4.2 ppm in 1^1H NMR .
  • Infrared Spectroscopy (IR) : Confirms amide (N-H stretch ~3300 cm1^{-1}), ester (C=O ~1720 cm1^{-1}), and thioether (C-S ~650 cm1^{-1}) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Enzyme Inhibition Assays : Test against kinases or proteases due to structural similarity to known quinazolinone inhibitors (e.g., EGFR or DHFR targets) .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess antiproliferative effects .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s reactivity or stability?

Single-crystal X-ray diffraction provides precise bond lengths and angles, clarifying:

  • Tautomerism : The 4-oxo-3,4-dihydroquinazolin-2-yl group may exhibit keto-enol tautomerism, affecting reactivity. Crystallography confirms the dominant tautomeric form .
  • Conformational Flexibility : The thioacetamido linker’s orientation influences interactions with biological targets (e.g., enzyme active sites) .
  • Hydrogen Bonding : Stabilizes the crystal lattice and predicts solubility or degradation pathways .

Q. How do structural modifications impact biological activity? A structure-activity relationship (SAR) case study.

  • Modification 1 : Replacing the phenylacetamido group with sulfamoyl (as in related derivatives) increases solubility but reduces cell permeability .
  • Modification 2 : Substituting the ethyl benzoate with methyl groups alters metabolic stability (e.g., esterase resistance) .
  • Modification 3 : Introducing electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring enhances kinase inhibition but may elevate toxicity .

Q. How to address contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

  • Experimental Design : Standardize assay conditions (e.g., ATP concentrations in kinase assays) to minimize variability .
  • Compound Purity : Confirm purity via HPLC (>95%) to exclude byproducts affecting results .
  • Target Selectivity : Use orthogonal assays (e.g., SPR vs. fluorescence-based) to verify binding specificity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Models binding poses with targets like EGFR (PDB ID: 1M17). The quinazolinone core aligns with ATP-binding pockets, while the thioacetamido group stabilizes hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2), suggesting moderate blood-brain barrier penetration but potential hepatic metabolism .

Methodological Best Practices

Q. How to optimize reaction yields for scale-up synthesis?

  • Solvent Selection : Use DMSO for high-temperature reactions (e.g., thioether formation) but switch to acetone for milder conditions to avoid decomposition .
  • Catalyst Screening : Anhydrous K2_2CO3_3 improves nucleophilic substitution efficiency vs. NaH, which may cause side reactions .
  • In Situ Monitoring : TLC (eluent: ethyl acetate/hexane, 1:1) tracks intermediate formation, reducing over-reaction risks .

Q. What strategies mitigate stability issues during storage?

  • Light Sensitivity : Store in amber vials at -20°C; the thioether group is prone to oxidation under UV light .
  • Moisture Control : Use desiccants (e.g., silica gel) to prevent ester hydrolysis .
  • Lyophilization : For long-term storage, lyophilize as a stable powder rather than in solution .

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